molecular formula C14H21N3O4S B13415539 (5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13415539
M. Wt: 327.40 g/mol
InChI Key: KANZJPVHRNIVQK-MOBVGWBASA-N
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Description

The compound (5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Functionalization: Introduction of the aminoethylsulfanyl group and the hydroxyethyl group through nucleophilic substitution and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.

    Substitution: The aminoethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: Share a similar bicyclic core structure.

    Cephalosporins: Another class of β-lactam antibiotics with a related core structure.

    Carbapenems: Known for their broad-spectrum antibiotic activity.

Uniqueness

(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H21N3O4S/c1-7(18)11-9-6-10(22-5-4-16-8(2)15-3)12(14(20)21)17(9)13(11)19/h7,9,11,18H,4-6H2,1-3H3,(H,15,16)(H,20,21)/t7?,9-,11-/m1/s1

InChI Key

KANZJPVHRNIVQK-MOBVGWBASA-N

Isomeric SMILES

CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=NC)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=NC)C)O

Origin of Product

United States

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